

# "N-Tosyl-3-pyrrolicarboxylic Acid" chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Tosyl-3-pyrrolicarboxylic Acid*

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## N-Tosyl-3-pyrrolicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **N-Tosyl-3-pyrrolicarboxylic Acid**. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrole scaffold in numerous biologically active compounds. This document details its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and outlines its potential applications in drug development workflows.

## Core Chemical Properties and Structure

**N-Tosyl-3-pyrrolicarboxylic Acid**, a white crystalline solid, possesses a unique combination of a reactive carboxylic acid functionality and a tosyl-protected pyrrole ring. This substitution pattern makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.<sup>[1]</sup>

## Physicochemical Data

The key physicochemical properties of **N-Tosyl-3-pyrrolicarboxylic Acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>4</sub> S	[1][2]
Molecular Weight	265.29 g/mol	[1][2]
Melting Point	202-206 °C	[1]
Boiling Point	501.8 ± 52.0 °C (at 760 mmHg)	[2]
Predicted pKa	4.34 ± 0.10	ChemAxon
Solubility	Good solubility in water.[1] Soluble in many polar organic solvents.	[1]
Appearance	White crystalline solid	[1]

## Structural Information

The structural details, including its formal name and key identifiers, are crucial for accurate documentation and database searches.

Identifier	Value	Source
IUPAC Name	1-(p-tolylsulfonyl)-1H-pyrrole-3-carboxylic acid	
CAS Number	106058-86-0	[2]
SMILES	<chem>Cc1ccc(cc1)S(=O)(=O)n2ccc(c2)C(=O)O</chem>	
InChI	InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15)	

## Synthesis of N-Tosyl-3-pyrrolecarboxylic Acid

The synthesis of **N-Tosyl-3-pyrrolicarboxylic Acid** is typically achieved through the tosylation of the nitrogen atom of 3-pyrrolicarboxylic acid. Below is a representative experimental protocol based on general procedures for N-tosylation of pyrroles.

## Experimental Protocol: N-Tosylation of 3-Pyrrolicarboxylic Acid

Materials:

- 3-Pyrrolicarboxylic acid
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-pyrrolicarboxylic acid (1.0 equivalent) in anhydrous dichloromethane.
- **Addition of Base:** Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

- Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up:
  - Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
  - Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Purification:
  - Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
  - Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **N-Tosyl-3-pyrrolecarboxylic Acid**.

#### Characterization:

The structure and purity of the synthesized **N-Tosyl-3-pyrrolecarboxylic Acid** can be confirmed by various spectroscopic methods:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the tosyl group's aromatic and methyl protons, and a broad singlet for the carboxylic acid proton.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the pyrrole ring, and the carbons of the tosyl group.[3]

- IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300  $\text{cm}^{-1}$ ), a strong C=O stretching band (around 1700  $\text{cm}^{-1}$ ), and characteristic bands for the sulfonyl group (around 1350 and 1160  $\text{cm}^{-1}$ ).<sup>[4]</sup>
- Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

## Application in Drug Discovery Workflow

**N-Tosyl-3-pyrrolicarboxylic Acid** serves as a valuable building block in the early stages of drug discovery. Its bifunctional nature allows for diverse chemical modifications, enabling the generation of libraries of novel compounds for biological screening.

The following diagram illustrates a logical workflow for the utilization of **N-Tosyl-3-pyrrolicarboxylic Acid** in a drug discovery program targeting, for example, kinase inhibitors, a common application for pyrrole-containing scaffolds.



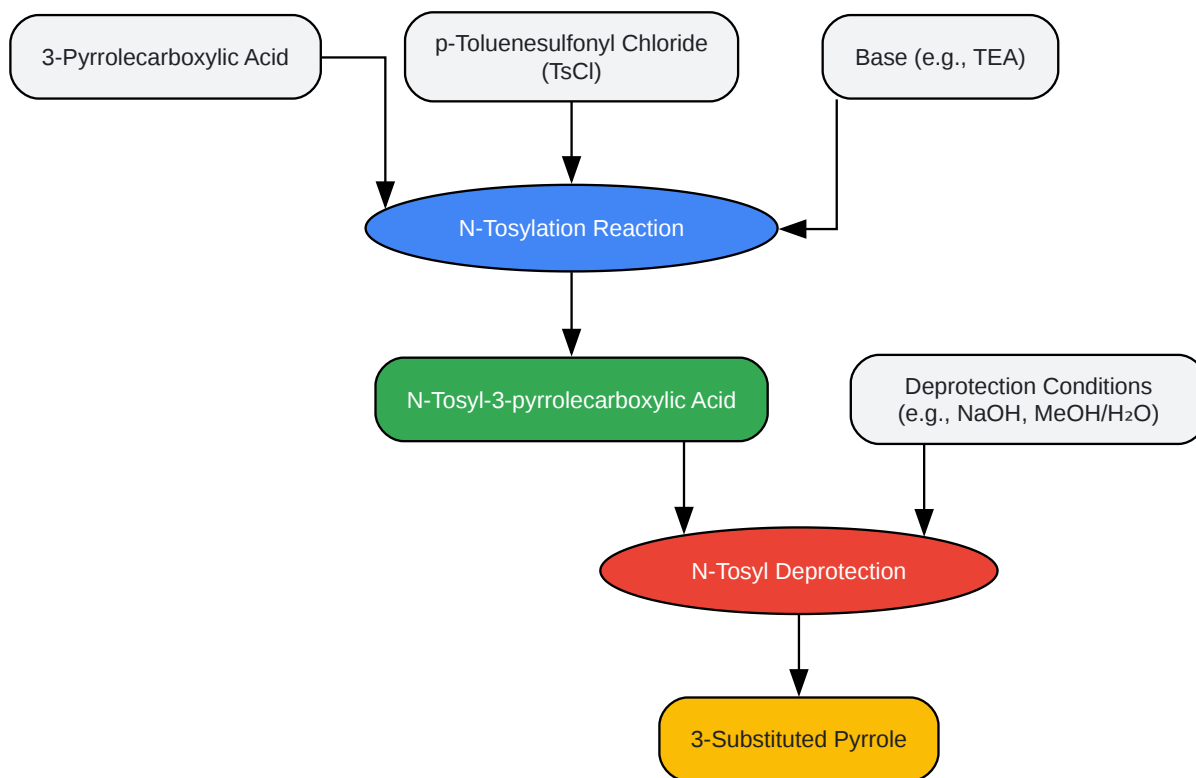
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### Drug Discovery Workflow using **N-Tosyl-3-pyrrolicarboxylic Acid**.

This workflow begins with the versatile starting material, **N-Tosyl-3-pyrrolicarboxylic Acid**. Through amide coupling reactions with a diverse set of amines, a library of N-acylated pyrrole derivatives can be generated. Subsequent removal of the tosyl protecting group, if required for biological activity, yields the final compound library for biological screening.<sup>[5]</sup> Hits from this initial screen can then undergo lead optimization, involving structure-activity relationship (SAR) studies, to identify a preclinical candidate.

## Synthesis and Deprotection Logical Relationship

The synthesis and subsequent deprotection of the N-Tosyl group are fundamental transformations in the utilization of this building block. The following diagram illustrates the logical flow of these key chemical steps.



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Logical flow of N-Tosylation and subsequent deprotection.

This diagram outlines the key inputs for the N-tosylation reaction to yield the target compound. It also shows the subsequent deprotection step, a common transformation to unmask the pyrrole nitrogen for further derivatization or to reveal the final active compound. A general procedure for N-tosyl deprotection involves treating the compound with a base such as sodium hydroxide in a mixture of methanol and water.[5]

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- To cite this document: BenchChem. ["N-Tosyl-3-pyrrolicarboxylic Acid" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025278#n-tosyl-3-pyrrolicarboxylic-acid-chemical-properties-and-structure]

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